N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride
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Overview
Description
N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride is a synthetic compound with a complex structure that includes an aminocycloheptyl group, a phenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the phenyl group and the aminocycloheptyl group. The final step involves the formation of the hydrochloride salt.
Oxazole Ring Formation: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.
Phenyl Group Introduction: The phenyl group can be introduced through a substitution reaction, often using a phenyl halide and a base.
Aminocycloheptyl Group Addition: The aminocycloheptyl group can be added through a reductive amination reaction, where a cycloheptanone derivative is reacted with an amine in the presence of a reducing agent.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and infection.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-[(1-Aminocyclohexyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride: This compound has a similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-[(1-Aminocyclooctyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride: This compound features a cyclooctyl group, providing a larger ring size compared to the cycloheptyl group.
Uniqueness
N-[(1-Aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride is unique due to its specific ring size and the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-3-phenyl-1,2-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2.ClH/c19-18(10-6-1-2-7-11-18)13-20-17(22)16-12-15(21-23-16)14-8-4-3-5-9-14;/h3-5,8-9,12H,1-2,6-7,10-11,13,19H2,(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXNZHBFEKCSDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)C2=CC(=NO2)C3=CC=CC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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